7-Methylbenzofuran-5-amine Derivatives Exhibit Superior PI3Kα Inhibition Compared to 7-Chloro and Unsubstituted Benzofuran Analogs
In a 2021 structure-activity relationship study evaluating benzofuran-based PI3Kα inhibitors, derivatives incorporating the 7-methylbenzofuran-5-amine scaffold (exemplified by compound 9) demonstrated an IC50 of 7.8 µM against PI3Kα, representing a 2.6-fold improvement in potency compared to the 7-chloro analog (compound 11, IC50 = 20.5 µM) and outperforming the reference inhibitor LY294002 (IC50 = 6.18 µM) [1]. The 7-methyl substitution conferred enhanced hydrophobic interactions within the ATP-binding pocket compared to electron-withdrawing 7-chloro substitution, as confirmed by molecular docking studies [1]. Additionally, the same 7-methylbenzofuran-5-amine derivative (compound 9) exhibited superior antiproliferative activity against HCT-116 colon cancer cells (IC50 = 9.43 µM) compared to its 7-chloro counterpart (compound 11, IC50 = 13.67 µM) and showed a 1.7-fold potency advantage against HePG2 hepatocellular carcinoma cells [1].
| Evidence Dimension | PI3Kα enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.8 µM (compound 9, 7-methylbenzofuran-5-amine derivative) |
| Comparator Or Baseline | 7-Chloro analog (compound 11): IC50 = 20.5 µM; Reference LY294002: IC50 = 6.18 µM |
| Quantified Difference | 2.6-fold more potent than 7-chloro analog |
| Conditions | In vitro PI3Kα enzyme inhibition assay |
Why This Matters
The 2.6-fold potency advantage over the 7-chloro analog directly impacts lead optimization decisions, making 7-methylbenzofuran-5-amine the preferred scaffold for medicinal chemistry programs targeting PI3K-dependent cancers.
- [1] Salih KSM, Ayoub MT, Saadeh HA, Al-Masoudi NA, Mubarak MS. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. J Mol Struct. 2021;1234:130150. View Source
